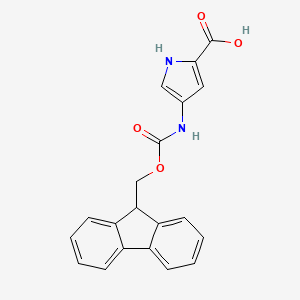

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a fluorene moiety attached to a pyrrole ring via a methoxycarbonylamino linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group of the pyrrole ring using a fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like pyridinium p-toluenesulfonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings .

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The Fmoc-protected amine undergoes cleavage under basic conditions to expose the free amino group, enabling subsequent reactions. This step is essential in solid-phase peptide synthesis (SPPS) and polyamide assembly.

Key Considerations :

-

The reaction preserves the carboxylic acid functionality, allowing orthogonal protection strategies .

-

Overexposure to strong bases may lead to pyrrole ring instability or racemization in chiral centers.

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in esterification and amide-bond-forming reactions, critical for conjugating the compound to other molecules.

Esterification

-

Reagents : Thionyl chloride (SOCl₂), methanol or ethanol.

-

Conditions : Anhydrous solvents, reflux at 60–80°C for 4–6 hours.

-

Product : Methyl or ethyl esters, used as intermediates for further modifications.

Amide Bond Formation

Activation of the carboxylic acid is required for coupling with amines:

Notable Example :

Coupling with 1-methyl-1H-imidazole-2-carboxylic acid derivatives under HATU activation produces pyrrole-imidazole polyamides, which exhibit sequence-specific DNA-binding properties .

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Peptide Synthesis

This compound serves as an important building block in solid-phase peptide synthesis (SPPS). Its fluorene group allows for the temporary protection of the pyrrole nitrogen during the elongation of peptide chains, facilitating the selective modification of functional groups. The incorporation of this compound into peptides can enhance their biological activity and stability.

Drug Development

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is recognized for its potential applications in drug design. Research indicates that compounds with similar structures exhibit enhanced binding affinities for biological targets, suggesting that this compound may also have significant therapeutic potential. Its role in developing pyrrole-imidazole polyamides highlights its utility in gene regulation and therapeutic interventions against genetic diseases.

Biochemical Studies

The compound has been utilized in studies focusing on DNA recognition, particularly through the development of pyrrole-imidazole polyamides that selectively bind to specific DNA sequences. These interactions are crucial for applications in gene therapy and molecular biology, where precise targeting of genetic material is essential.

Case Studies

Mécanisme D'action

The mechanism of action of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorene moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Leu-OH: An amino acid derivative used in peptide synthesis.

Fmoc-Lys(BOC)(ME)-OH:

Uniqueness

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a fluorene moiety with a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable tool in various research and industrial applications .

Activité Biologique

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid, also known as Fmoc-pyrrole-2-carboxylic acid, is a synthetic compound with significant biological activity. Its complex structure features a fluorene moiety and a pyrrole ring, contributing to its versatility in organic synthesis and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C21H18N2O4

- Molecular Weight : 362.39 g/mol

- CAS Number : 195387-29-2

The compound is primarily used in peptide synthesis and as a building block for biologically active molecules. Its structure allows for the introduction and removal of protecting groups, facilitating selective modifications.

DNA Recognition

This compound exhibits significant affinity for DNA binding. This property is crucial for developing gene regulation tools and therapeutic interventions targeting genetic diseases. The compound has been utilized in the creation of pyrrole-imidazole polyamides, which selectively bind to specific DNA sequences, enhancing their potential in gene therapy applications.

Anticancer Activity

Research indicates that compounds related to pyrrole derivatives often exhibit anticancer properties. For instance, studies have shown that pyrrole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and the activation of apoptotic pathways .

In vitro studies have demonstrated that derivatives similar to this compound can have cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Binding Studies

Interaction studies using fluorescence spectroscopy and gel electrophoresis have illustrated the binding characteristics of this compound to DNA. The high affinity for specific sequences suggests its utility in designing targeted therapies for genetic disorders.

Case Studies

- Pyrrole Derivatives in Cancer Treatment : A series of pyrrole derivatives were synthesized and tested for their antiproliferative activities against several cancer cell lines. One study reported an IC50 value of 294.5 nM against HL-60 cells, indicating strong anticancer potential .

- Mechanistic Insights : In a study focused on pyrrole-based compounds, it was found that certain derivatives could cause G2/M phase arrest and apoptosis in cancer cells by inducing reactive oxygen species (ROS) production and activating caspase pathways .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-(Fmoc-amino)-1-methylpyrrole-2-carboxylic acid | C21H18N2O4 | Used in peptide synthesis |

| 4-Amino-1-methylpyrrole-2-carboxylic acid | C11H12N2O2 | Anticancer activity; simpler structure |

| 1-Methyl-1H-pyrrole-2-carboxylic acid | C21H18N2O4 | Lacks fluorene moiety; less versatile |

The table above highlights the structural diversity among pyrrole derivatives and their respective biological activities.

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-19(24)18-9-12(10-21-18)22-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,21H,11H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAXICYTNADRQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CNC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.